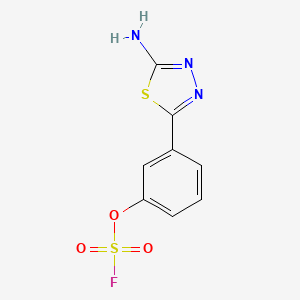

2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

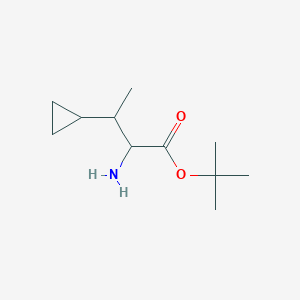

“2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole” is a complex organic compound. It contains an amino group (-NH2), a fluorosulfonyloxyphenyl group, and a thiadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, would be a key feature of the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group, for example, is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and stability .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles, including derivatives like 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole, have been extensively studied for their diverse pharmacological potentials. These compounds are recognized for their broad spectrum of biological activities. The structural flexibility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their interaction with various enzymes and receptors. This interaction promotes a range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The incorporation of different heterocycles with the 1,3,4-thiadiazole or 1,3,4-oxadiazole core often results in a synergistic effect, highlighting their importance as heterocyclic fragments in drug development (Lelyukh, 2019).

Biological Significance of Benzothiazoles and Thiourea Derivatives

The combination of thiourea and benzothiazole derivatives, similar in structural complexity to 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole, exhibits a broad range of biological activities. These compounds have shown significant importance in medicinal chemistry, particularly in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. The therapeutic potential of these compounds is attributed to their favorable physicochemical and biological properties, which include mechanisms across a variety of pharmacological activities (Rosales-Hernández et al., 2022).

Implications for Cancer Research

Clinical PET research in gliomas has explored the use of amino acid tracers, including derivatives similar to 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole. These tracers target biopsies, assist in therapy planning and monitoring, and serve as outcome markers in clinical trials. The study of such compounds contributes to the delineation of tumor volume for irradiation and supports the development of targeted therapies in oncology (Herholz, 2017).

Synthesis and Significance in Drug Development

The synthesis and pharmacological evaluation of 2-(thio)ureabenzothiazoles, bearing structural similarities to 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole, reveal their potential as novel antioxidant and anti-inflammatory agents. Such studies underscore the importance of these derivatives in the development of new therapeutic agents, highlighting the versatility and pharmacological relevance of thiadiazole-based compounds (Raut et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O3S2/c9-17(13,14)15-6-3-1-2-5(4-6)7-11-12-8(10)16-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIPGGKHBHIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)

![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)